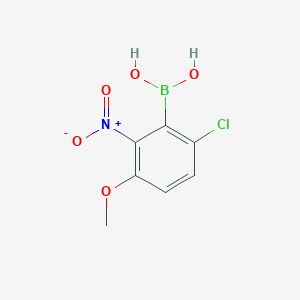

6-Chloro-3-methoxy-2-nitrophenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-3-methoxy-2-nitrophenylboronic acid is a chemical compound with the molecular formula C7H7BClNO5 . It has a molecular weight of 231.4 . The compound is typically stored in a refrigerated environment .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BClNO5/c1-15-5-3-2-4 (9)6 (8 (11)12)7 (5)10 (13)14/h2-3,11-12H,1H3 .Chemical Reactions Analysis

Boronic acids, including this compound, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions . Protodeboronation of pinacol boronic esters, a valuable but unknown transformation, has been reported .Physical And Chemical Properties Analysis

The compound has a molecular weight of 231.4 . It is typically stored in a refrigerated environment .Scientific Research Applications

Synthesis Applications

6-Chloro-3-methoxy-2-nitrophenylboronic acid is utilized in various synthesis processes in chemical research. For instance, it plays a role in the synthesis of complex organic compounds and derivatives. An example is its use in the facile synthesis of specific derivatives such as 10-methoxy-4.8-dinitro-6H-benzo[2,3-c]chromen-6-one, highlighting its importance in creating novel compounds with potential antibacterial properties (Havaldar, Bhise, & Burudkar, 2004).

Catalysis and Chemical Reactions

This compound is also involved in catalysis and various chemical reactions. For example, it is used in the Ruthenium catalyzed reduction of nitroarenes and azaaromatic compounds using formic acid, demonstrating its versatility in chemical transformations (Watanabe et al., 1984).

Environmental Applications

In environmental research, this compound has been applied in studies focusing on the complete oxidation of pollutants like metolachlor and methyl parathion in water. This indicates its potential role in environmental remediation and pollution control (Pignatello & Sun, 1995).

Food Industry Applications

In the food industry, research has explored the use of boronic acids, including this compound, for specific applications like the reduction of fructose in food matrices, showcasing its potential in food processing and quality control (Pietsch & Richter, 2016).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .

Mode of Action

Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (such as palladium), which then forms a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

Boronic acids are known to play a role in various biochemical pathways due to their ability to form reversible covalent bonds with biomolecules containing hydroxyl groups .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-Chloro-3-methoxy-2-nitrophenylboronic acid . For instance, the reactivity of boronic acids is known to be pH-dependent, with increased reactivity observed under alkaline conditions .

properties

IUPAC Name |

(6-chloro-3-methoxy-2-nitrophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClNO5/c1-15-5-3-2-4(9)6(8(11)12)7(5)10(13)14/h2-3,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKAHWWFPYIZFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1[N+](=O)[O-])OC)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2380235.png)

![7-[(E)-but-2-enyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione](/img/structure/B2380240.png)

![[cis-3-Methoxycyclobutyl]methanamine hydrochloride](/img/structure/B2380242.png)

![2-(benzylthio)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2380250.png)

![[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2380253.png)

![ethyl 6-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2380255.png)